molecular formula C11H12N2 B1455827 7,8-Dimethylquinolin-5-amine CAS No. 104217-16-5

7,8-Dimethylquinolin-5-amine

Cat. No. B1455827
M. Wt: 172.23 g/mol
InChI Key: ZVVPYTVSHKUXNK-UHFFFAOYSA-N
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Description

7,8-Dimethylquinolin-5-amine is a chemical compound with the molecular formula C11H12N2 . It contains a total of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 7,8-Dimethylquinolin-5-amine consists of 26 bonds, including 14 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 Pyridine .


Physical And Chemical Properties Analysis

7,8-Dimethylquinolin-5-amine is a powder with a melting point of 140-141°C . Its molecular weight is 172.23 . The predicted boiling point is 345.6±37.0°C, and the predicted density is 1.136±0.06 g/cm3 . The predicted pKa is 6.13±0.43 .

Scientific Research Applications

Antibacterial Properties

The synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, where substituted primary amine appendages, similar in nature to 7,8-Dimethylquinolin-5-amine, were introduced, have been investigated. These compounds demonstrated interesting antibacterial activity against gram-positive and/or gram-negative strains, with derivatives showing good activity against S. aureus, suggesting potential for development as antibacterial agents (Al-Hiari et al., 2007).

Spectrofluorimetric Applications

A novel spectrofluorimetric method for the determination of aliphatic amines using a new fluorigenic reagent demonstrates the versatility of quinoline derivatives in analytical chemistry. The method is rapid, simple, sensitive, and has been applied to the determination of aliphatic amines in environmental samples like tap water and lake water (Cao et al., 2003).

Anticancer Potential

Research into quinazoline derivatives, closely related to quinoline structures, has identified potent apoptosis inducers with high blood-brain barrier penetration, highlighting the therapeutic potential of these compounds in cancer treatment. The effectiveness of these compounds in human breast and other cancer models underscores the importance of structural optimization in drug discovery (Sirisoma et al., 2009).

Catalytic Activity in Organic Synthesis

Rhodium-catalyzed, regioselective C-H bond functionalization using amidoquinolines, which shares a structural motif with 7,8-Dimethylquinolin-5-amine, facilitates the synthesis of branched amines and dimers. This transformation underscores the utility of quinoline derivatives in complex organic synthesis, offering broad substrate scope and mild reaction conditions suitable for gram-scale synthesis (Reddy et al., 2016).

Photochemical Activation in Cell Physiology

The study on the photochemical activation of tertiary amines linked to quinolinyl photoremovable protecting groups illustrates the application of quinoline derivatives in cellular physiology research. This activation mechanism, facilitating the release of bioactive molecules through photoexcitation, showcases the potential of quinoline-based compounds in biological studies and therapeutic applications (Asad et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

7,8-dimethylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-6-10(12)9-4-3-5-13-11(9)8(7)2/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVPYTVSHKUXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=NC2=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethylquinolin-5-amine

CAS RN

104217-16-5
Record name 7,8-dimethylquinolin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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